Antazoline hydrochloride
Antazoline hydrochloride
An antagonist of histamine H1 receptors.
Brand Name:
Vulcanchem
CAS No.:
2508-72-7
VCID:
VC20765041
InChI:
InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H
SMILES:
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula:
C17H20ClN3
Molecular Weight:
301.8 g/mol
Antazoline hydrochloride
CAS No.: 2508-72-7
Cat. No.: VC20765041
Molecular Formula: C17H20ClN3
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | An antagonist of histamine H1 receptors. |
|---|---|
| CAS No. | 2508-72-7 |
| Molecular Formula | C17H20ClN3 |
| Molecular Weight | 301.8 g/mol |
| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H |
| Standard InChI Key | SWKDMSRRIBZZAY-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator